molecular formula C14H18N4O6 B12340289 H-Glu-Ala-pNA

H-Glu-Ala-pNA

Cat. No.: B12340289
M. Wt: 338.32 g/mol
InChI Key: OGPGCXZGMQGPHC-KWQFWETISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Glu-Ala-pNA (CAS: 99524-10-4) is a synthetic peptide substrate widely used in biochemical assays to study proteolytic enzyme activity. Its molecular formula is C₁₃H₁₉N₃O₆, with a molecular weight of 313.31 g/mol . The peptide features a glutamyl-alanine sequence linked to a para-nitroaniline (pNA) chromophore. Upon cleavage by specific proteases, the pNA group is released, enabling spectrophotometric detection at 405 nm . This compound is valued for its stability, specificity, and utility in enzyme kinetics studies, particularly for enzymes targeting glutamyl or alanine residues .

Properties

Molecular Formula

C14H18N4O6

Molecular Weight

338.32 g/mol

IUPAC Name

(4S)-4-amino-5-(N-[(2S)-1-amino-1-oxopropan-2-yl]-4-nitroanilino)-5-oxopentanoic acid

InChI

InChI=1S/C14H18N4O6/c1-8(13(16)21)17(14(22)11(15)6-7-12(19)20)9-2-4-10(5-3-9)18(23)24/h2-5,8,11H,6-7,15H2,1H3,(H2,16,21)(H,19,20)/t8-,11-/m0/s1

InChI Key

OGPGCXZGMQGPHC-KWQFWETISA-N

Isomeric SMILES

C[C@@H](C(=O)N)N(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CC(C(=O)N)N(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C(CCC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Glu-Ala-pNA typically involves the coupling of L-glutamic acid with alanine and p-nitroaniline. The process begins with the protection of the amino groups to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final deprotection step yields the desired this compound compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Glu-Ala-pNA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The primary product of enzymatic hydrolysis of this compound is p-nitroaniline, which is easily detectable due to its yellow color .

Scientific Research Applications

H-Glu-Ala-pNA is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of H-Glu-Ala-pNA involves its enzymatic cleavage by specific proteases. The enzyme recognizes the peptide bond between alanine and p-nitroaniline, cleaving it to release p-nitroaniline. This reaction is often used to quantify enzyme activity by measuring the absorbance of the released p-nitroaniline at 405 nm .

Comparison with Similar Compounds

Structural and Functional Differences

Peptide Length and Complexity: this compound has a short dipeptide sequence, making it ideal for studying enzymes with simple substrate requirements. In contrast, H-Glu-Ala-Leu-Phe-Gln-pNA contains five residues, enabling interaction with proteases requiring extended binding pockets . H-Glu(Ala-Gly-pNA)-OH incorporates a γ-glutamyl linkage, which may enhance resistance to non-specific cleavage compared to α-linked peptides .

Stereochemistry: H-D-Ala-pNA·HCl features a D-alanine residue, making it resistant to most L-amino-acid-specific proteases. This property is critical for studying enzyme stereospecificity .

Chromophore and Detection :

  • All compounds share the pNA group for spectrophotometric detection, but solubility varies. For example, hydrochloride salts (e.g., H-D-Ala-pNA·HCl ) improve aqueous solubility, facilitating kinetic studies .

Enzyme Specificity and Kinetics

  • This compound : Preferentially cleaved by glutamyl endopeptidases or proteases with specificity for acidic residues .
  • H-Ala-Ala-Phe-pNA : Targets chymotrypsin-like enzymes due to the hydrophobic Phe residue at the P1 position .
  • H-Glu-Ala-Leu-Phe-Gln-pNA : Its extended structure mimics natural polypeptide substrates, making it suitable for studying processive proteases (e.g., thermolysin) .

Commercial and Research Relevance

  • Suppliers : Companies like CymitQuimica (), 拓旸生物ToYongBio (), and 赫澎生物 () provide these compounds for research, highlighting their accessibility .

Biological Activity

H-Glu-Ala-pNA (N-[(2S)-2-amino-4-(4-nitrophenyl)butanoyl]-L-glutamic acid) is a synthetic peptide that has garnered attention for its biological activity, particularly as a substrate for various proteases. This article reviews its biochemical properties, biological activities, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₈N₄O₅
  • Molecular Weight : 342.32 g/mol
  • CAS Number : 198551-00-7

This compound is characterized by a glutamic acid residue linked to an alanine and a para-nitroanilide (pNA) moiety, which is significant for its enzymatic activity and detection methods.

1. Substrate for Proteases

This compound is primarily recognized as a substrate for Chiba virus 3C-like protease (CVP). This property makes it valuable in studying viral protease activity, as it can be used to assess the efficiency of protease inhibitors in therapeutic applications .

2. Enzymatic Cleavage

Research indicates that this compound can be cleaved by specific enzymes, demonstrating its utility in biochemical assays. For instance, PeiW and PeiP enzymes have shown activity on this compound, indicating that the peptide bond between glutamate and alanine is susceptible to hydrolysis . This property is essential for understanding enzymatic mechanisms and developing inhibitors.

Case Study 1: Enzyme Activity Assay

In a study investigating the enzymatic activity of PeiW and PeiP, this compound was utilized to evaluate the cleavage efficiency of these endopeptidases. The results demonstrated that both enzymes effectively cleaved the substrate, confirming its role in enzyme kinetics studies. The study highlighted the importance of substrate specificity in enzyme design and function .

Enzyme Activity on this compound Remarks
PeiWCleaved effectivelyEndopeptidase domain present
PeiPCleaved effectivelySimilar mechanism as PeiW

Case Study 2: Therapeutic Applications

The potential therapeutic applications of this compound extend to antiviral drug development. As a substrate for viral proteases, it can be used to screen for compounds that inhibit these enzymes, which are crucial for viral replication. This approach has been employed in developing therapies against norovirus and other viral infections .

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